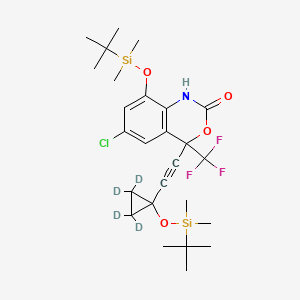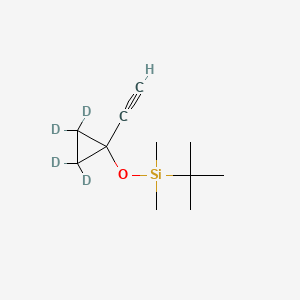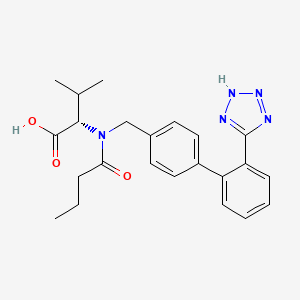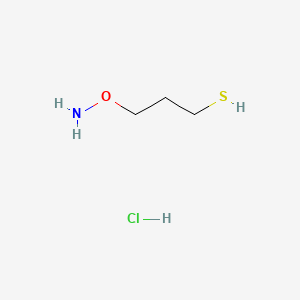
Isobutyl Sildenafil
Übersicht
Beschreibung
Isobutyl Sildenafil is a chemical compound . It is related to Sildenafil, a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5) approved for the treatment of erectile dysfunction and pulmonary arterial hypertension .
Synthesis Analysis
The synthesis of Sildenafil and its analogues, including Isobutyl Sildenafil, involves an improved chlorosulfonation reaction using chlorosulfonic acid and thionyl chloride . This method results in pure Sildenafil with high yield . A two-step extraction process has been reported for the analysis of Sildenafil and its analogues in human plasma .
Molecular Structure Analysis
The molecular formula of Isobutyl Sildenafil is C23H32N6O4S . The average mass is 488.603 Da and the monoisotopic mass is 488.220581 Da .
Chemical Reactions Analysis
The chemical reactions during the synthesis of Sildenafil have been monitored using a method that is specific, precise, and reliable for the determination of all process-related impurities of Sildenafil in bulk drugs and formulations .
Physical And Chemical Properties Analysis
Isobutyl Sildenafil has a density of 1.4±0.1 g/cm3, a molar refractivity of 130.4±0.5 cm3, and a molar volume of 354.6±7.0 cm3 . It has 10 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Cardiac Contractility : Sildenafil citrate does not significantly affect cardiac contractility in human or dog hearts, indicating its safety in patients with erectile dysfunction concerning cardiac muscle effects (Corbin et al., 2003).
Drug Discovery and Erectile Dysfunction : Sildenafil's discovery led to its approval as the first oral treatment for male erectile dysfunction. Its development reflected traditional approaches in drug discovery, focusing initially on cardiovascular conditions before recognizing its effectiveness in erectile dysfunction (Campbell, 2000).
Cardioprotection : Sildenafil has shown cardioprotective effects against ischemia/reperfusion injury in the intact heart, suggesting potential clinical applications in treating pulmonary arterial hypertension and endothelial dysfunction (Kukreja et al., 2005).
β-Adrenergic–Stimulated Cardiac Function : Sildenafil can blunt systolic responses to β-adrenergic stimulation, indicating its role in modifying stimulated cardiac function (Borlaug et al., 2005).
Phosphodiesterase 5 Inhibition in Cardiovascular Disease : The inhibition of phosphodiesterase 5, which sildenafil accomplishes, has therapeutic potential in treating cardiovascular diseases, suggesting diverse applications beyond erectile dysfunction (Reffelmann & Kloner, 2003).
Electron Density Studies : Studies comparing sildenafil with iso-sildenafil have revealed structural and electronic differences, highlighting the importance of subtle changes in molecular structure for medical applications (Dittrich & Luger, 2016).
Effect on Exercise Tolerance in Erectile Dysfunction : Sildenafil does not reduce exercise tolerance in men with erectile dysfunction and chronic stable angina, indicating its safety in patients with coronary artery disease (Fox et al., 2003).
Neuroprotective and Anti-Fatigue Effects : Sildenafil's effects on fatigue and neuroprotection have been evaluated, although it showed no significant impact on fatigue or protection against dopamine depletion in Parkinson's disease models (Uthayathas et al., 2007).
Pulmonary Hypertension : Chronic sildenafil treatment inhibits monocrotaline-induced pulmonary hypertension in rats, suggesting its potential in treating pulmonary hypertension (Schermuly et al., 2004).
Structural Elucidation of Analogs : Structural elucidation of sildenafil analogs like propoxyphenyl isobutyl aildenafil reveals the complexity and specificity of drug design in enhancing efficacy and safety (Kee et al., 2014).
Wirkmechanismus
Target of Action
Isobutyl Sildenafil, like its parent compound Sildenafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme found in high concentrations in the corpus cavernosum, a spongy tissue in the penis, as well as in the smooth muscle cells of vessel walls and lung tissue . This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the physiological mechanism of penile erection and in the vasodilation of the pulmonary blood vessels .
Mode of Action
Isobutyl Sildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE5 . During sexual stimulation, NO is released in the corpus cavernosum. NO then activates the enzyme guanylate cyclase, which results in increased levels of cGMP. The increase in cGMP levels leads to smooth muscle relaxation and inflow of blood to the corpus cavernosum, facilitating penile erection . By inhibiting PDE5, Isobutyl Sildenafil prevents the degradation of cGMP, leading to prolonged smooth muscle relaxation and sustained erection . In the context of pulmonary arterial hypertension (PAH), the increased cGMP concentration results in relaxation of the pulmonary vasculature, which may cause vasodilation in the pulmonary bed and to a lesser degree in the systemic circulation .
Biochemical Pathways
The primary biochemical pathway affected by Isobutyl Sildenafil is the NO-cGMP pathway . This pathway is initiated by the release of NO during sexual stimulation. NO activates guanylate cyclase, leading to an increase in cGMP levels. cGMP then causes relaxation of the smooth muscles in the corpus cavernosum, allowing for increased blood flow and penile erection . By inhibiting PDE5, Isobutyl Sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .
Pharmacokinetics
Isobutyl Sildenafil, like Sildenafil, is expected to be rapidly absorbed, with slower absorption when taken with a high-fat meal . It is distributed widely in the body and is primarily metabolized in the liver by CYP3A4 (major route) and CYP2C9 (minor route). The major metabolite formed is N-desmethylsildenafil, which has approximately 50% of the activity of Sildenafil . The drug and its metabolites are excreted mainly in the feces and to a lesser extent in the urine .
Result of Action
The molecular and cellular effects of Isobutyl Sildenafil’s action primarily involve the prolongation of the effects of cGMP, leading to sustained smooth muscle relaxation and increased blood flow in the corpus cavernosum . This results in improved erectile function in men with erectile dysfunction . In the context of PAH, the relaxation of the pulmonary vasculature can lead to a reduction in pulmonary blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isobutyl Sildenafil. For instance, the presence of food, particularly high-fat meals, can slow the absorption of the drug, potentially affecting its onset of action . Additionally, the drug’s efficacy can be influenced by the user’s overall health status, with conditions such as liver or kidney disease potentially affecting the drug’s metabolism and clearance . Furthermore, environmental pollutants, such as the metabolites of Sildenafil, can potentially lead to changes in gene expression and cellular behavior .
Eigenschaften
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-(2-methylpropyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S/c1-6-33-19-8-7-16(34(31,32)29-11-9-27(4)10-12-29)14-17(19)22-24-20-18(13-15(2)3)26-28(5)21(20)23(30)25-22/h7-8,14-15H,6,9-13H2,1-5H3,(H,24,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDMCAQUTIFYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C3=NC4=C(C(=O)N3)N(N=C4CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347620 | |
| Record name | Despropyl isobutyl sildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl Sildenafil | |
CAS RN |
1391053-95-4 | |
| Record name | Despropyl isobutyl sildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Despropyl isobutyl sildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOBUTYL SILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F7JAM9O4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of the synthesis method described in the paper for researchers studying Sildenafil and its analogues?
A1: The paper details a "convenient" and scalable synthesis method for 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide (13), a key precursor to Isobutyl Sildenafil. [] This is significant because it provides researchers with a more accessible way to produce this compound, which is crucial for studying the structure-activity relationship of Sildenafil and developing potential analogues. Easy access to Isobutyl Sildenafil can facilitate investigations into its pharmacological properties and potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587156.png)
![Cyclopropanecarboxylic acid, 1-[(1-methylethenyl)amino]-, methyl ester (9CI)](/img/no-structure.png)

![O-[(5Z)-tetradecenoyl]-L-carnitine](/img/structure/B587161.png)

![(1R)-trans-4-[N-Boc-1-aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide](/img/structure/B587164.png)
![(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid](/img/structure/B587168.png)
![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)
![Benzenemethanamine, N-[[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexyl]methylene]-alpha-methyl-, (alphaR)-](/img/structure/B587172.png)